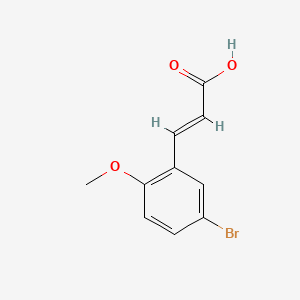![molecular formula C12H16ClN3O3S B1269053 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 332400-85-8](/img/structure/B1269053.png)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide" and its derivatives involves multiple steps, starting from ethyl piperidine-4-carboxylate. The process includes the formation of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, conversion to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, and subsequent reactions with alkyl/aryl sulfonyl chlorides. This method demonstrates a versatile approach to synthesizing a variety of sulfonyl piperidine derivatives with potential biological activities (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a similar sulfonyl piperidine derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the compound's stereochemical aspects (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide" derivatives includes their ability to undergo various chemical transformations. For example, these compounds have been evaluated for their enzyme inhibition activities, demonstrating potential as AChE and BChE inhibitors. Molecular docking studies have been conducted to explore their binding interactions with these enzymes, indicating their therapeutic potential (Khalid, Rehman, & Abbasi, 2014).
Applications De Recherche Scientifique
Diabetes Treatment
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide derivatives have been explored for their potential in treating type II diabetes. Research focused on synthesizing derivatives of 1,2,4-triazoles, including compounds with the 1-[(4-Chlorophenyl)sulfonyl]piperidine structure. These compounds exhibited significant inhibition of the α-glucosidase enzyme, outperforming acarbose, a standard treatment for type II diabetes (Aziz ur-Rehman et al., 2018).
Antibacterial Activity
Some derivatives of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide have shown promising antibacterial potentials. One study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores with this compound, evaluating their effectiveness against various bacterial strains (Kashif Iqbal et al., 2017).
Enzyme Inhibition for Neurological Diseases
This compound's derivatives were also synthesized and screened for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial in the treatment of neurological disorders such as Alzheimer’s disease (H. Khalid, A. Rehman, M. Abbasi, 2014).
Antioxidant and Anticancer Properties
Research into sulfonyl hydrazone scaffolds incorporating piperidine rings, such as 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide, has revealed their antioxidant capacities and potential anticholinesterase activity, valuable for developing treatments against cancer and other oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Antimicrobial Activity in Agriculture
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, particularly against pathogens affecting tomato plants, demonstrating its potential in agricultural applications (K. Vinaya et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWIKXAQKSKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342320 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
CAS RN |
332400-85-8 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





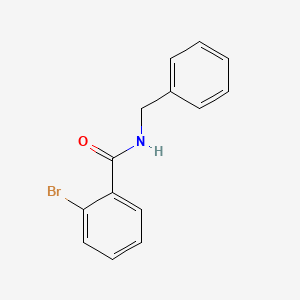


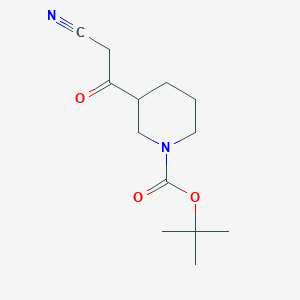

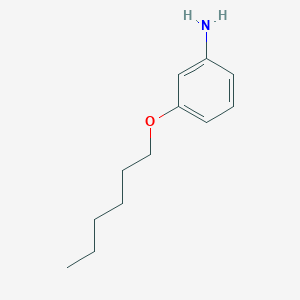

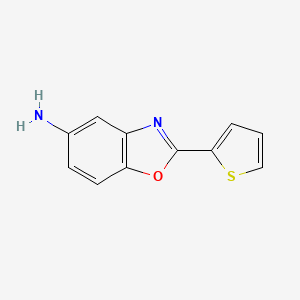
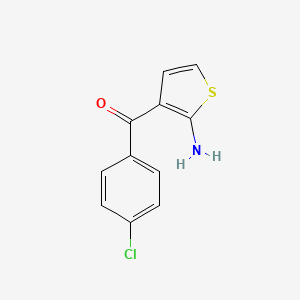
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

